molecular formula C13H17ClN2 B11814220 N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride

N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride

Cat. No.: B11814220
M. Wt: 236.74 g/mol
InChI Key: OFYZGYOHERXNOT-UHFFFAOYSA-N
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Description

N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride is a substituted ethylamine derivative characterized by a benzyl group attached to the amine nitrogen and a pyrrole ring at the ethyl carbon.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

N-benzyl-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-11(13-8-5-9-14-13)15-10-12-6-3-2-4-7-12;/h2-9,11,14-15H,10H2,1H3;1H

InChI Key

OFYZGYOHERXNOT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CN1)NCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Role of (N-Isocyanimino)triphenylphosphorane

In the one-pot method, (N-isocyanimino)triphenylphosphorane (73 ) acts as a carbodiimide precursor, facilitating cyclization via a [3+2] dipolar cycloaddition with the imine intermediate. This step is critical for forming the oxadiazole ring, which subsequently rearranges to the ethanamine structure.

Acid Catalysis in Cyclodehydrogenation

FeCl3 in acetic acid protonates the Schiff base, promoting electrophilic aromatic substitution at the pyrrole’s α-position. This step induces ring closure, forming the ethanamine backbone.

Challenges and Optimization Strategies

Pyrrole Reactivity

Pyrrole’s electron-rich aromatic system can lead to side reactions, such as electrophilic substitution at undesired positions. Mitigation strategies include:

  • Using low temperatures during imine formation.

  • Incorporating electron-withdrawing groups transiently.

Byproduct Formation

The one-pot method may generate triphenylphosphine oxide as a byproduct. Purification via column chromatography (silica gel, ethyl acetate/hexane) is typically required .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Formation of N-methyl-1-(1H-pyrrol-2-yl)ethanamine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride serves as a crucial intermediate in the development of new pharmaceuticals. Its structural features allow for modifications that can lead to compounds with enhanced biological activities. For instance, derivatives of this compound have been explored for their potential as inhibitors of human topoisomerases, which are critical targets in cancer therapy .

Research has indicated that this compound exhibits various biological activities:

  • Antidepressant Effects : In vivo studies demonstrated significant reductions in depressive-like behaviors in animal models .
  • Anti-inflammatory Properties : In vitro studies showed reduced levels of inflammatory markers when neuronal cultures were treated with this compound .
  • Monoamine Oxidase Inhibition : Enzymatic assays indicated strong inhibition of monoamine oxidase activity, suggesting potential for enhancing neurotransmitter availability .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyMethodologyKey Findings
Study AIn vivo animal modelSignificant reduction in depressive-like behavior compared to control groups.
Study BIn vitro neuronal culturesReduced levels of inflammatory markers observed.
Study CEnzymatic assaysStrong inhibition of monoamine oxidase activity indicated .

Mechanism of Action

The mechanism of action of N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride, highlighting differences in substituents, molecular weights, and applications:

Compound Name Molecular Formula Molecular Weight Substituents Key Features/Applications Reference
N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine HCl C₁₃H₁₇ClN₂ 244.74 g/mol Pyrrol-2-yl, benzyl Prototype for ligand design N/A
N-Benzyl-1-(1-naphthyl)ethanamine HCl C₁₉H₂₀ClN 297.83 g/mol 1-Naphthyl, benzyl Higher lipophilicity; used in chiral resolution studies
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine HCl C₁₉H₁₉ClN 297.82 g/mol Naphthalen-1-yl, benzyl (R-config) Stereospecific intermediate in API synthesis
1-Chloro-N-methyl-1-phenyl-2-propanamine HCl C₁₀H₁₅Cl₂N 220.14 g/mol Chloro, methyl, phenyl Precursor for psychoactive analogs
(R)-N-Methyl-1-phenylethanamine HCl C₉H₁₄ClN 171.67 g/mol Methyl, phenyl Smaller backbone; neurotransmitter analog

Structural and Functional Analysis

Substituent Effects

  • Pyrrole vs. This may influence solubility and receptor affinity .
  • Chiral Centers: Compounds like (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine HCl exhibit stereospecificity, critical for binding to enantioselective targets.

Physicochemical Properties

  • Lipophilicity : Naphthyl-substituted analogs (e.g., 297.83 g/mol) display higher molecular weights and lipophilicity than the pyrrole derivative (244.74 g/mol), impacting membrane permeability and metabolic stability .

Limitations and Gaps

  • Data Availability : Direct comparisons of pharmacological activity between the pyrrole derivative and its analogs are absent in the provided evidence.
  • Toxicity Profiles : Chlorinated analogs (e.g., ) may pose higher toxicity risks due to metabolic release of reactive intermediates .

Q & A

Q. How can researchers investigate the role of the pyrrole ring in modulating biological activity?

  • Methodological Answer :
  • Synthesize analogs with pyrrole replaced by indole or thiophene.
  • Compare IC₅₀ values in target-specific assays (e.g., enzyme inhibition) and analyze structure-activity relationships (SAR) using Hansch analysis .

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